r-Omeprazole
r-Omeprazole
(R)-Omeprazole is the inactive isomer of omeprazole, a gastric proton-pump inhibitor. A stereoselective hydroxylation of (R)-omeprazole is mediated primarily by cytochrome P450 (CYP) 2C19, whereas CYP3A4 favors sulfoxidation of the active (S)-enantiomer (esomeprazole magnesium,). (R)-Omeprazole has been shown to act as a reversible direct-acting and metabolism-dependent inhibitor of CYP2C19 in pooled human liver microsomes (IC50 = 8.1 µM).
Brand Name:
Vulcanchem
CAS No.:
161796-77-6
VCID:
VC0026156
InChI:
InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m1./s1
SMILES:
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na]
Molecular Formula:
C17H19N3NaO3S
Molecular Weight:
368.4
r-Omeprazole
CAS No.: 161796-77-6
Cat. No.: VC0026156
Molecular Formula: C17H19N3NaO3S
Molecular Weight: 368.4
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-Omeprazole is the inactive isomer of omeprazole, a gastric proton-pump inhibitor. A stereoselective hydroxylation of (R)-omeprazole is mediated primarily by cytochrome P450 (CYP) 2C19, whereas CYP3A4 favors sulfoxidation of the active (S)-enantiomer (esomeprazole magnesium,). (R)-Omeprazole has been shown to act as a reversible direct-acting and metabolism-dependent inhibitor of CYP2C19 in pooled human liver microsomes (IC50 = 8.1 µM). |
|---|---|
| CAS No. | 161796-77-6 |
| Molecular Formula | C17H19N3NaO3S |
| Molecular Weight | 368.4 |
| Standard InChI | InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m1./s1 |
| Standard InChI Key | HVAJOLFRLWQQQL-GJFSDDNBSA-N |
| SMILES | CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |
| Appearance | Assay:≥98%A crystalline solid |
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